molecular formula C8H9BrO B12655237 Bromoethoxybenzene CAS No. 28106-10-7

Bromoethoxybenzene

Cat. No.: B12655237
CAS No.: 28106-10-7
M. Wt: 201.06 g/mol
InChI Key: WFPDYYHUULCORF-UHFFFAOYSA-N
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Description

Bromoethoxybenzene, also known as (2-Bromoethoxy)benzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene where a bromoethoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethoxybenzene can be synthesized through the bromination of ethoxybenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxy group .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the etherification of p-bromophenol with diethyl sulfate. This method provides a high yield of the desired product and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bromoethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form ethoxybenzene.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium Hydroxide (NaOH): Used for nucleophilic substitution reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted bromoethoxybenzenes.

    Oxidation Reactions: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.

    Reduction Reactions: Formation of ethoxybenzene.

Scientific Research Applications

Bromoethoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bromoethoxybenzene involves its interaction with specific molecular targets. For example, in biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-ethoxybenzene
  • 2-Bromoethyl phenyl ether
  • 2-Phenoxyethyl bromide

Uniqueness

Bromoethoxybenzene is unique due to its specific substitution pattern and the presence of both bromo and ethoxy groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

28106-10-7

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

IUPAC Name

1-bromoethoxybenzene

InChI

InChI=1S/C8H9BrO/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

WFPDYYHUULCORF-UHFFFAOYSA-N

Canonical SMILES

CC(OC1=CC=CC=C1)Br

Origin of Product

United States

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